5-Bromo-2,4-dimethoxybenzaldehyde

Catalog No.
S667862
CAS No.
130333-46-9
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-dimethoxybenzaldehyde

CAS Number

130333-46-9

Product Name

5-Bromo-2,4-dimethoxybenzaldehyde

IUPAC Name

5-bromo-2,4-dimethoxybenzaldehyde

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3

InChI Key

PXDIELLGFUEAIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=O)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=O)Br)OC

Preparation of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic molecules.

Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde has been used in the preparation of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol .

Synthesis of Coenzyme Q

Specific Scientific Field: This application is in the field of Biochemistry, specifically in the synthesis of important biological molecules.

Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde is a key intermediate for preparing Coenzyme Q .

Results or Outcomes: An 80% overall yield was demonstrated on a multi-gram scale .

Coupling with Benzo[b]thiophene-2-boronic Acid

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of complex organic molecules.

Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .

Preparation of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones

Specific Scientific Field: This application is in the field of Medicinal Chemistry, specifically in the synthesis of potential therapeutic agents.

Summary of the Application: 5-Bromoveratraldehyde (3-Bromo-4,5-dimethoxybenzaldehyde) was used to prepare 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones .

Coupling with Benzo[b]thiophene-2-boronic Acid

Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .

Preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic Acid

Summary of the Application: 5-Bromo-2-methoxybenzaldehyde was used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .

5-Bromo-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3C_9H_9BrO_3. It features a bromine atom and two methoxy groups (-OCH₃) attached to a benzaldehyde structure. This compound is characterized by its aromatic properties and is used primarily in synthetic organic chemistry. Its structural formula can be represented as follows:

text
O || Br-C6H3(OCH3)2

The compound is known for its reactivity due to the presence of the aldehyde functional group, making it a valuable intermediate in various

Currently, there is no documented research on the specific mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde in biological systems.

  • Wearing appropriate personal protective equipment (gloves, goggles, lab coat)
  • Working in a well-ventilated fume hood
  • Following safe handling practices for potentially flammable or irritating chemicals

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles through nucleophilic substitution reactions, such as reactions with amines or alcohols.
  • Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds, leading to the formation of larger molecular structures.
  • Coupling Reactions: This compound can undergo coupling with boronic acids in the presence of palladium catalysts, which is useful in forming biaryl compounds .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

5-Bromo-2,4-dimethoxybenzaldehyde exhibits various biological activities. It has been noted for its potential as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes are crucial for drug metabolism, indicating that this compound may influence pharmacokinetics when used in therapeutic contexts.

Several methods exist for synthesizing 5-Bromo-2,4-dimethoxybenzaldehyde:

  • Bromination of Dimethoxybenzaldehyde: Starting from 2,4-dimethoxybenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide under appropriate conditions.
  • Bromomethylation: The synthesis may also involve bromomethylation of 1,4-dimethoxybenzene followed by formylation to introduce the aldehyde group .
  • Methylation and Formylation: Methylation of phenolic precursors followed by formylation can yield the desired product through a series of steps involving protective groups and subsequent deprotection.

5-Bromo-2,4-dimethoxybenzaldehyde serves various applications in organic synthesis:

  • Intermediate in Synthesis: It is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Tool: Due to its unique structure, it is utilized in research settings to study reaction mechanisms and biological interactions.

Studies on 5-Bromo-2,4-dimethoxybenzaldehyde have shown its interactions with various biological systems:

  • Enzyme Inhibition: Its role as a cytochrome P450 inhibitor suggests that it could affect the metabolism of other drugs when co-administered.
  • Pharmacological Studies: Ongoing research aims to explore its potential therapeutic effects and toxicity profiles.

Several compounds share structural similarities with 5-Bromo-2,4-dimethoxybenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
4-Bromo-2,5-dimethoxybenzaldehyde31558-41-5Different methoxy positioning; used in similar syntheses .
5-Bromo-2-hydroxy-4-methoxybenzaldehyde57543-36-9Contains a hydroxyl group instead of a methoxy group; alters reactivity .
4-Bromo-2,6-dimethoxybenzaldehyde1354050-38-6Variation in methoxy group positioning; affects steric hindrance .
2-Bromo-3,4-dimethoxybenzaldehyde5392-10-9Different substitution pattern; may exhibit different biological activities .

These compounds are structurally related but differ in their substituents' positions and types, which significantly influences their chemical reactivity and biological activity.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,4-dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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